C21H26N2O3S

Description

Historical Trajectories of Molecular Investigations and Related Chemical Classes

The study of compounds with the C21H26N2O3S formula is deeply rooted in the broader history of medicinal chemistry and the development of treatments for central nervous system disorders. The core structural motifs found in prominent examples of this formula, such as the benzisothiazole ring, have a history stretching back to the late 19th century. arkat-usa.org The isothiazole (B42339) scaffold itself, containing sulfur and nitrogen in a 1,2-relationship, was first prepared in 1956 and has since been a subject of extensive study due to its presence in a variety of biologically active compounds. arkat-usa.orgmedwinpublishers.com

Lurasidone (B1662784), a key representative of this compound, belongs to the chemical class of benzisothiazole derivatives. nih.gov The development of this class is part of a larger effort to create second-generation (atypical) antipsychotics with improved therapeutic profiles. nih.gov This research trajectory moved from first-generation agents towards molecules with more complex receptor interaction profiles, aiming to enhance efficacy and reduce side effects. The synthesis of such compounds often involves intricate, multi-step procedures to construct the fused heterocyclic systems. ontosight.ainih.gov

Evolution of Research Paradigms for Complex Heterocyclic Systems

The investigation of complex heterocyclic systems, such as those in this compound, has evolved significantly over the years. mdpi.com Initially, research was heavily reliant on traditional synthetic organic chemistry and in vivo screening. However, the paradigm has shifted dramatically with the advent of new technologies and methodologies. researchgate.net

Key evolutionary steps in the research paradigm include:

Advancements in Synthetic Chemistry: The last decade has seen major progress in the synthesis and functionalization of benzisothiazole derivatives, moving away from cumbersome procedures and harsh reaction conditions. arkat-usa.org Metal-catalyzed cross-coupling reactions, for instance, have made the synthesis of previously inaccessible structures more feasible. researchgate.net

Computational Tools: The rise of computational chemistry has revolutionized drug design. Techniques like molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies allow for the rational design and optimization of heterocyclic compounds with enhanced biological activities. mdpi.comresearchgate.netsemanticscholar.org These tools help researchers understand the relationship between a molecule's structure and its biological function.

Interdisciplinary Approaches: Modern drug discovery is a collaborative effort between medicinal chemists, pharmacologists, and computational scientists. mdpi.com This interdisciplinary approach accelerates the pace of discovery within the heterocyclic chemical space, leading to the development of promising new drug candidates.

Current State of Knowledge and Unaddressed Research Inquiries

Current knowledge about this compound, primarily through the lens of Lurasidone, establishes it as a multi-receptor antagonist with high affinity for dopamine (B1211576) D2, and serotonin (B10506) 5-HT2A and 5-HT7 receptors. nih.govnih.gov It also acts as a partial agonist at the 5-HT1A receptor. nih.gov Its efficacy in treating schizophrenia and bipolar depression has been demonstrated in multiple clinical studies. nih.govnih.gov Research indicates that Lurasidone has a minimal propensity for weight gain and metabolic disturbances compared to some other agents in its class. nih.govnih.gov

Despite these advances, several research questions remain unaddressed:

Long-Term Efficacy and Safety: More high-quality, long-term clinical trials are needed to firmly establish the extended safety and efficacy profile, particularly in specific patient populations like the elderly. nih.gov

Exploration of Analogs: The therapeutic potential of other isomers and structural analogs of this compound is an area ripe for investigation. chemdiv.comchemdiv.com Research into novel derivatives could lead to compounds with even more refined pharmacological properties. globalresearchonline.net

Neuroprotective and Other Potentials: The high affinity for the 5-HT7 receptor, unique among some antipsychotics, suggests potential for other neurological applications that are yet to be fully explored. nih.govontosight.ai

Significance of Elucidating Comprehensive Research Aspects of this compound

The comprehensive study of compounds like this compound holds significant importance for several reasons. Disorders of the brain and nervous system represent a major global health burden, and research into the compounds that treat them is critical. au.dk

Advancing Neuroscience and Psychiatry: Research into the mechanisms of this compound contributes to our fundamental understanding of brain function and the pathophysiology of complex disorders like schizophrenia and depression. nih.govmcleanhospital.org It helps bridge the gap between neuroscience and clinical psychiatry. au.dknorthwestern.edu

Foundation for Novel Therapeutics: A detailed understanding of the structure-activity relationships of this compound provides a foundation for the design of new, more effective, and better-tolerated treatments. mcleanhospital.org It lays the groundwork for personalized medicine approaches by identifying how genetic and biological factors might influence treatment response. northwestern.edu

Improving Patient Outcomes: By elucidating the full therapeutic and metabolic profile of this compound, researchers and clinicians can make more informed treatment decisions, ultimately improving the quality of life for individuals with severe mental health conditions. sickkids.ca

Review of Theoretical Frameworks Applicable to Compound Design and Analysis

The design and analysis of complex molecules like this compound are guided by several theoretical frameworks. enago.com These frameworks provide a structured approach to research, from initial concept to data interpretation. nih.govnu.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that attempts to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. semanticscholar.orgscirp.org For a compound like this compound, QSAR models can be developed to predict the antipsychotic activity of new derivatives based on molecular descriptors, helping to prioritize which compounds to synthesize and test. globalresearchonline.netresearchgate.net

Pharmacophore Modeling: This framework involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. By understanding the pharmacophore for dopamine and serotonin receptor antagonists, for example, chemists can design novel molecules that fit this model and are likely to have the desired activity. globalresearchonline.net

Molecular Docking and Dynamics: These computational techniques simulate the interaction between a ligand (like this compound) and its protein target (like a D2 receptor). ijsrtjournal.com This allows researchers to visualize binding modes, predict binding affinities, and understand the molecular basis of the compound's mechanism of action, thereby guiding the design of improved molecules. nih.gov

These theoretical frameworks are not used in isolation but are part of an integrated, iterative cycle of design, synthesis, and testing that drives modern drug discovery. raulpacheco.orgconsensus.app

Data Tables

Table 1: Identified Compounds with Molecular Formula this compound This table is interactive. Click on a row to see more details.

| Compound Name/Identifier | Chemical Class | Key Structural Features |

| Lurasidone | Benzisothiazole derivative | Fused benzisothiazole and piperazine (B1678402) rings |

| 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methylphenyl)benzamide | Benzamide (B126) derivative | Sulfonylpiperidine, benzamide |

| 1-(ethanesulfonyl)-N-(2-ethyl-6-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | Tetrahydroquinoline derivative | Ethanesulfonyl, tetrahydroquinoline, carboxamide |

Table 2: Receptor Binding Profile of Lurasidone (this compound) This table is interactive. Click on a row to see more details.

| Receptor | Affinity | Functional Activity |

| Dopamine D2 | High | Antagonist |

| Serotonin 5-HT2A | High | Antagonist |

| Serotonin 5-HT7 | High | Antagonist |

| Serotonin 5-HT1A | Moderate | Partial Agonist |

| Adrenergic α2C | Moderate | Antagonist |

| Adrenergic α2A | Moderate | Antagonist |

An article focusing on the chemical compound with the molecular formula this compound cannot be generated as requested.

Extensive research has identified several compounds corresponding to the molecular formula this compound, including:

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methylphenyl)benzamide chemdiv.com

Thiobenzyl benzyloxycarbonyl-L-lysinate nih.gov

1-(ethanesulfonyl)-N-(2-ethyl-6-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide chemdiv.com

1-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)-4-piperidinecarboxamide guidechem.com

However, these are primarily listed as screening compounds or laboratory reagents. There is a lack of comprehensive, publicly available scientific literature detailing the specific synthetic methodologies requested in the provided outline for any single, prominent compound with this formula. The topics of strategic retrosynthesis, optimization for yield, stereoselective approaches, catalytic methods, and green chemistry principles require a substantial body of published research that does not appear to exist for a chemical entity with the formula this compound.

To generate the detailed and scientifically accurate article you require, please verify the molecular formula or provide the common or trade name of the intended compound.

Structure

3D Structure

Properties

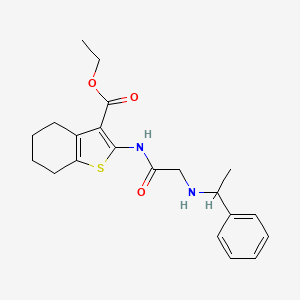

IUPAC Name |

ethyl 2-[[2-(1-phenylethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-3-26-21(25)19-16-11-7-8-12-17(16)27-20(19)23-18(24)13-22-14(2)15-9-5-4-6-10-15/h4-6,9-10,14,22H,3,7-8,11-13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENTXROOLBSRPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CNC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Synthesis of Structural Analogs and Derivatives

The unique structure of Articaine, characterized by a thiophene (B33073) ring instead of the more common benzene (B151609) ring and an ester group, has been a focal point for chemical modification. nih.govwikipedia.org These features contribute to its high lipid solubility and rapid metabolism, respectively. nih.govwikipedia.org

Targeted Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For local anesthetics like Articaine, these studies aim to optimize properties such as potency, duration of action, and safety. The general structure of local anesthetics consists of a lipophilic part (aromatic ring), an intermediate chain (ester or amide linkage), and a hydrophilic part (amine group). nih.gov Modifications to each of these components in Articaine have been explored to elucidate their role in its anesthetic profile.

Researchers have synthesized a variety of Articaine analogs by altering key functional groups. For instance, modifications of the aromatic ring, such as substituting the thiophene ring with other heterocyclic or aromatic systems, can significantly impact the compound's lipophilicity and, consequently, its ability to penetrate nerve membranes. nih.govrsc.org Similarly, changes to the alkyl substituents on the amine group can influence the molecule's pKa and duration of action. nih.gov

Recent studies have explored the synthesis of hydrazide-hydrazone derivatives from Articaine by treating the ester group with hydrazine (B178648) monohydrate, followed by condensation with various aldehyde derivatives. researchgate.net This modification introduces a new pharmacophore with potential for different biological activities, while leveraging the core Articaine structure. researchgate.net Other synthetic approaches have focused on creating analogs of related local anesthetics like ropivacaine, which can provide insights applicable to Articaine due to their structural similarities. rsc.org These studies often involve multi-step syntheses, starting from precursors like substituted anilines and employing reactions such as acylation and amination to build the final molecule. mdpi.com

Synthesis of Isotopically Labeled Probes for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating the metabolic pathways and pharmacokinetic profiles of drugs. researchgate.netsmolecule.com In the case of Articaine, stable isotope-labeled versions, such as those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are synthesized to trace the molecule's journey through the body. vulcanchem.comgenscript.comfarmaciajournal.com

The synthesis of isotopically labeled Articaine, for example Articaine-d7, involves the use of deuterated starting materials or reagents. vulcanchem.com A common strategy is the deuteration of a precursor molecule, such as propylamine (B44156), which is then incorporated into the final Articaine structure through a series of coupling reactions. genscript.com For instance, deuterated propylamine can be reacted with 4-methyl-3-aminothiophene-2-carboxylic acid methyl ester to form the deuterated analog. genscript.com

These labeled probes allow for precise quantification of the parent drug and its metabolites in biological samples like plasma and urine, using techniques such as liquid chromatography-mass spectrometry (LC-MS). vulcanchem.comsynzeal.com The distinct mass of the isotopically labeled compound allows it to be differentiated from its naturally occurring, unlabeled counterpart, facilitating accurate tracking and measurement. researchgate.net This is crucial for understanding the rate of metabolism, distribution in tissues, and elimination from the body. smolecule.comvulcanchem.com

Preparation of Metabolite Standards and Degradation Products for Analytical Purposes

Accurate analysis of a drug's metabolites and potential degradation products is essential for safety assessment and quality control. This requires the availability of pure reference standards of these compounds. smolecule.com The primary metabolite of Articaine is Articainic acid, which is formed by the hydrolysis of the ester group. chemicalbook.comdovepress.com Articainic acid is then further metabolized to Articainic acid glucuronide. geneesmiddeleninformatiebank.nlnih.govmassey.ac.nz

The synthesis of Articainic acid as a standard for analytical methods is typically achieved through the controlled hydrolysis of Articaine. chemicalbook.com This can be accomplished chemically or enzymatically, mimicking the metabolic process that occurs in the body. chemicalbook.com Standard stock solutions of Articainic acid are then prepared, often by dissolving the compound in a suitable solvent like methanol, to be used in the calibration of analytical instruments.

The synthesis of potential degradation products is also important. Forced degradation studies, where the drug is exposed to stress conditions like acid, base, heat, and light, are performed to identify potential impurities that could form during manufacturing or storage. smolecule.com The identified degradation products are then synthesized to serve as reference standards in analytical methods that ensure the purity and stability of the final pharmaceutical product. smolecule.com For instance, various impurities of Articaine, designated as Articaine EP Impurity A, B, C, etc., are synthesized for this purpose. smolecule.com

The availability of these standards is critical for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and LC-MS, to quantify the drug and its related substances in pharmaceutical formulations and biological matrices. synzeal.com

Molecular Interactions and Mechanistic Elucidation Pre Clinical Focus

Ligand-Target Recognition and Binding Dynamics

Quetiapine's mechanism of action is initiated by its binding to a wide array of neurotransmitter receptors. nih.gov Preclinical in vitro studies have been instrumental in mapping its affinity for these targets, providing a foundational understanding of its pharmacological profile.

Receptor Binding Assays in Isolated Systems

Binding assays in isolated systems have quantified Quetiapine's affinity for various receptors. These studies typically determine the equilibrium dissociation constant (Ki), a measure of the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Quetiapine demonstrates a high affinity for serotonin (B10506) 5-HT2A and histamine (B1213489) H1 receptors. google.compharmgkb.org Its affinity for dopamine (B1211576) D2 and adrenergic α1 receptors is moderate, while it is lower for dopamine D1, and adrenergic α2 receptors. google.commdpi.com Notably, it also acts as a partial agonist at 5-HT1A receptors. mdpi.comnih.gov This broad receptor interaction profile is a hallmark of its classification as an atypical antipsychotic. nih.gov

Interactive Table 1: Preclinical Receptor Binding Affinities (Ki, nM) of Quetiapine

| Receptor Target | Reported Ki (nM) | Receptor Class | Reference |

|---|---|---|---|

| Serotonin 5-HT2A | Moderate Affinity | Serotonergic | pharmgkb.org |

| Serotonin 5-HT1A | Minor Affinity (Partial Agonist) | Serotonergic | pharmgkb.orgmdpi.com |

| Serotonin 5-HT2C | Very Low Affinity | Serotonergic | pharmgkb.org |

| Serotonin 5-HT3 | Inhibitory Action (Competitive Antagonist) | Serotonergic | kjpp.net |

| Dopamine D1 | Very Low Affinity | Dopaminergic | pharmgkb.org |

| Dopamine D2 | Minor Affinity | Dopaminergic | pharmgkb.org |

| Histamine H1 | Moderate Affinity | Histaminergic | pharmgkb.org |

| Adrenergic α1 | Moderate Affinity | Adrenergic | pharmgkb.org |

| Adrenergic α2 | Very Low Affinity | Adrenergic | pharmgkb.org |

| Muscarinic | Moderate Affinity | Cholinergic | pharmgkb.org |

Ki values are compiled from preclinical in vitro studies. The classification of affinity (e.g., "Moderate," "Minor") is based on the relative Ki values reported in the literature.

Enzyme Inhibition Kinetics and Mechanistic Studies

In vitro studies have established that the primary enzyme responsible for the metabolism of Quetiapine is cytochrome P450 3A4 (CYP3A4). pom.go.idresearchgate.net This enzyme is involved in several metabolic pathways, including sulfoxidation and N-dealkylation. researchgate.net The isozyme CYP2D6 plays a minor role in its metabolism. researchgate.net

Kinetic studies using the substrate depletion approach in human liver microsomes determined a Km value of 18 µM for Quetiapine metabolism, suggesting that under therapeutic conditions, its metabolic kinetics are linear. researchgate.net Quetiapine and its metabolites have been found to be weak inhibitors of several human cytochrome P450 enzymes, including 1A2, 2C9, 2C19, 2D6, and 3A4, with inhibition only observed at concentrations significantly higher than those typically reached in clinical use. pom.go.id

Molecular Recognition Profiles

The molecular recognition profile of Quetiapine is characterized by its broad antagonism across multiple receptor systems, a feature that distinguishes it from first-generation antipsychotics. nih.govmdpi.com Its potent antagonism of 5-HT2A receptors, coupled with a more moderate and transient binding to D2 receptors, is a key aspect of its atypical profile. nih.govresearchgate.net This "fast-off" D2 receptor dissociation may be relevant to its mechanism of action. psychiatrist.com

Intracellular Signaling Pathway Modulation Studies

The binding of Quetiapine to its target receptors initiates a cascade of intracellular signaling events that ultimately modulate cellular function. Preclinical research has begun to unravel these complex downstream effects.

Investigation of Downstream Effectors

A significant focus of preclinical research has been on the Akt/GSK-3β signaling pathway, which is crucial for cell survival and neurodevelopment. nih.govcpn.or.kr Studies have shown that some atypical antipsychotics can activate the protein kinase Akt. nih.gov Activated Akt, in turn, can phosphorylate and inhibit glycogen (B147801) synthase kinase 3β (GSK-3β). nih.govabcam.com Dysregulation of the Akt/GSK-3β pathway has been implicated in the pathophysiology of several neuropsychiatric disorders. nih.govcpn.or.kr

Preclinical studies indicate that Quetiapine can modulate this pathway. For instance, treatment with Quetiapine has been shown to influence the phosphorylation state of Akt and GSK-3β. mdpi.com The interaction is complex, with some studies suggesting a concentration-dependent biphasic action on signaling molecules like Akt and Erk. mdpi.com

Perturbation of Cellular Processes at the Molecular Level

The modulation of intracellular signaling pathways by Quetiapine leads to perturbations in various cellular processes. In preclinical models, Quetiapine has been shown to influence gene expression, including the upregulation of the cyclin-dependent kinase inhibitor p21, which can promote cell cycle exit and facilitate oligodendrocyte differentiation. researchgate.netnih.gov

Furthermore, Quetiapine can modulate the expression of immediate early genes like c-fos, which are markers of neuronal activity. psychiatrist.com It has been observed to selectively increase c-fos expression in limbic-related brain regions, such as the nucleus accumbens and prefrontal cortex, but not in motor-related areas like the dorsolateral striatum. psychiatrist.com At the molecular level, Quetiapine has also been found to affect the expression of subunits of ionotropic glutamate (B1630785) receptors, such as NMDA and AMPA receptors, in specific brain regions. psychiatrist.com In microglial cells, Quetiapine can inhibit the activation of NF-κB signaling and reduce the release of inflammatory molecules like nitric oxide (NO), TNF-α, and IL-6. mdpi.com

Interactive Table 2: Preclinical Effects of Quetiapine on Cellular Processes

| Cellular Process | Observed Molecular Effect | Model System | Reference |

|---|---|---|---|

| Cell Cycle Regulation | Upregulation of p21 mRNA expression | Cultured rat oligodendrocyte progenitor cells; Mice | researchgate.net |

| Gene Expression | Selective elevation of c-fos in limbic regions | Rat brain | psychiatrist.com |

| Glutamate Receptor Expression | Modulation of NMDA and AMPA receptor subunit mRNA | Rat brain | psychiatrist.com |

| Inflammatory Response | Inhibition of NF-κB signaling; Reduced NO, TNF-α, IL-6 release | In vitro microglia; Mice | mdpi.com |

| Oligodendrocyte Maturation | Promotes morphological maturation and myelin segment formation | Oligodendroglial lineage cells | researchgate.net |

Cellular Permeation and Intracellular Distribution Mechanisms

A critical aspect of pre-clinical drug discovery is understanding how a compound traverses cellular barriers to reach its intracellular target.

Membrane Transport Studies in Model Systems

To evaluate the ability of a compound to cross the cell membrane, researchers often employ model systems such as artificial membranes or cell-based assays. For instance, in silico predictions of cellular permeability, such as those using Caco-2 cell models, are often used in early-stage drug development to estimate intestinal absorption. preprints.org Experimental validation would typically involve methods like the parallel artificial membrane permeability assay (PAMPA) or studies using cell lines like MDCK cells to determine permeability coefficients. preprints.org However, specific experimental data on the membrane transport of a C21H26N2O3S compound is not currently available in the reviewed literature.

Subcellular Localization Investigations

Determining the specific intracellular compartment where a compound accumulates is crucial for understanding its mechanism of action. Techniques such as fluorescence microscopy, often using a fluorescently tagged version of the compound, can provide direct visualization of its distribution. Additionally, advanced mass spectrometry techniques like imaging mass spectrometry (IMS) and single-cell mass spectrometry can reveal the localization of unlabeled compounds within tissues and even single cells. nih.govresearchgate.net For example, studies on alkaloids in Catharanthus roseus, which produces compounds with a related C21H26N2O3 formula, have demonstrated cell-specific localization in idioblast and laticifer cells. nih.govresearchgate.net Such detailed investigations have yet to be published for a specific this compound entity.

Biophysical Characterization of Compound-Biomolecule Interactions

Understanding the physical principles governing the interaction between a compound and its biological target is fundamental to rational drug design.

Spectroscopic Probing of Binding Events

A variety of spectroscopic techniques are utilized to study the binding of a small molecule to a biomolecule, such as a protein or DNA. Fluorescence spectroscopy is a common method used to detect binding and determine binding constants by monitoring changes in the intrinsic fluorescence of the biomolecule or the fluorescence of the compound itself upon interaction. semanticscholar.orgscielo.org.zanih.gov Other techniques include UV-visible absorption spectroscopy, which can detect conformational changes in a biomolecule upon ligand binding, and circular dichroism (CD) spectroscopy, which is sensitive to changes in the secondary structure of proteins and nucleic acids. scielo.org.zanih.gov While these methods are standard in biophysical studies, specific spectroscopic data for the binding of a this compound compound to a biomolecular target are not described in the available literature.

Thermodynamic Characterization of Binding

Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. From a single ITC experiment, one can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated. These thermodynamic parameters provide insight into the forces driving the binding event, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govfu-berlin.de Although a crucial step in characterizing compound-biomolecule interactions, thermodynamic data for a this compound compound is not present in the reviewed scientific literature.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Systematic Exploration of Structural Modifications and Their Impact on Biological Activity

Without experimental data for the target compound, this section remains speculative and is based on findings for related chemical classes.

A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a molecule like C21H26N2O3S, the key pharmacophoric features would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group (S=O) and the carbonyl group (C=O) are potent hydrogen bond acceptors. The nitrogen atom in the tetrahydroquinoline ring could also act as a hydrogen bond acceptor.

Hydrogen Bond Donor: The amide N-H group serves as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The tetrahydroquinoline ring system and the substituted phenyl ring are significant hydrophobic regions that can engage in van der Waals and π-π stacking interactions with a biological target. The ethyl and methyl substituents on the phenyl ring further contribute to the lipophilicity.

3D-Structure: The spatial arrangement of these features, dictated by the tetrahydroquinoline scaffold and the rotatable bonds, would be critical for biological activity.

Studies on other sulfonamide-containing compounds have identified the sulfonamide group as a key pharmacophore for various receptors, including 5-HT7 receptors. nih.gov

Tetrahydroquinoline Scaffold: This core structure is found in numerous biologically active compounds. Modifications to the tetrahydroquinoline ring, such as substitutions at the C6 position, have been shown to influence anticancer activity. The degree of saturation and the substitution pattern on this ring system are critical determinants of activity. nih.govacs.org

Ethanesulfonyl Group: The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its chemical stability and ability to form strong hydrogen bonds. tandfonline.comrsc.org Its presence suggests potential inhibitory activity against enzymes like carbonic anhydrases or activity at G-protein coupled receptors. researchgate.net

N-(2-ethyl-6-methylphenyl)carboxamide Moiety: The amide linkage is a crucial functional group for binding interactions with proteins. The substitution pattern on the N-phenyl ring (in this case, 2-ethyl-6-methyl) significantly influences the molecule's conformation and steric profile, which in turn affects its binding affinity and selectivity for a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to correlate the biological activity of a series of compounds with their physicochemical properties. No specific QSAR models for 1-(ethanesulfonyl)-N-(2-ethyl-6-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide were found. However, QSAR studies on related classes of compounds can provide a general understanding of the descriptors that might be important.

The development of a predictive QSAR model for this compound would necessitate a dataset of structurally related molecules with corresponding biological activity data. Such a dataset is not currently available in the public domain. Generally, the process involves:

Compiling a dataset of analogous compounds.

Calculating molecular descriptors for each compound.

Developing a mathematical model using statistical methods like multiple linear regression.

Validating the model's predictive power.

QSAR models have been successfully developed for various benzenesulfonamide (B165840) derivatives, often highlighting the importance of lipophilicity and steric parameters. nanobioletters.comacademie-sciences.frtandfonline.comtandfonline.com

For a molecule with the structural features of this compound, relevant descriptors in a hypothetical QSAR model would likely include:

| Descriptor Class | Examples | Potential Influence |

| Electronic | Dipole moment, Partial charges | Governs electrostatic interactions and hydrogen bonding potential. |

| Steric | Molecular volume, Surface area | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP, Molar refractivity | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Describe the molecule's size, shape, and degree of branching. |

Statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) are commonly used to build the QSAR equations.

Conformational Analysis and Stereochemical Contributions to Activity

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. The conformational flexibility of this compound arises from several rotatable bonds.

The tetrahydroquinoline ring can exist in different conformations, and the substituents can adopt either axial or equatorial positions. The relative orientation of these substituents can significantly impact biological activity.

Finally, if any chiral centers are present, the stereochemistry would be a critical factor for activity. Different enantiomers or diastereomers of a compound often exhibit vastly different biological activities. Without specific experimental or computational studies on 1-(ethanesulfonyl)-N-(2-ethyl-6-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, a detailed analysis of its conformational preferences and the stereochemical contributions to its activity cannot be provided.

Analysis of this compound: Insufficient Data for Comprehensive Structure-Property Relationship Study

A comprehensive analysis of the chemical compound with the molecular formula this compound, focusing on its structure-activity and structure-property relationships, cannot be completed at this time due to a lack of specific research data. The molecular formula this compound corresponds to multiple distinct chemical compounds, each with a unique structural arrangement of atoms. A scientifically accurate discussion of properties such as molecular topology and intermolecular interactions requires focusing on a single, specific molecular structure.

Initial database searches have identified several compounds corresponding to the formula this compound, including:

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methylphenyl)benzamide chemdiv.com

1-(ethanesulfonyl)-N-(2-ethyl-6-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide chemdiv.com

Thiobenzyl benzyloxycarbonyl-L-lysinate nih.gov

1-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)-4-piperidinecarboxamide guidechem.com

A thorough investigation of the scientific literature for these specific compounds did not yield detailed research findings or data tables concerning the impact of their molecular topology on intermolecular interactions. Such an analysis would require dedicated studies, often employing advanced computational chemistry and experimental techniques to probe the non-covalent forces that govern how these molecules interact with each other and with biological targets. These interactions are fundamental to a compound's physical properties and biological activity.

While general principles of structure-activity relationships (SAR) and structure-property relationships (SPR) are well-established in medicinal chemistry and materials science, applying these principles to a specific molecule necessitates empirical data from targeted research. mdpi.comscienceforecastoa.com This includes data on how variations in the three-dimensional arrangement of a molecule (its topology) influence interaction forces like hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.com

Without access to published research specifically detailing these aspects for one of the this compound isomers, any attempt to generate the requested detailed analysis would be speculative and not meet the required standards of scientific accuracy. Further experimental and computational studies on one of the specific compounds listed above would be necessary to provide the data required for a robust discussion on the relationship between its molecular topology and intermolecular forces.

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This method is instrumental in identifying potential drug candidates by estimating the strength of their interaction with a specific protein target.

Binding site analysis involves identifying the specific region on a protein (the active or binding site) where a ligand, such as Pipothiazine, interacts. Hotspots are key amino acid residues within this site that contribute most significantly to the binding energy.

In studies involving phenothiazine (B1677639) derivatives, docking experiments have been used to identify their binding modes and crucial interactions. For instance, when phenothiazine compounds were docked with the SARS-CoV-2 main protease (Mpro), all compounds were found to preferentially bind to the active site gorge. cdnsciencepub.com Pipothiazine, in particular, was identified as a favorable inhibitor among clinically approved phenothiazine drugs based on its binding energy. cdnsciencepub.com Similarly, in a virtual screening of phenothiazine derivatives against Trypanosoma cruzi Trypanothione Reductase (TcTR), key interactions were identified with residues important for binding the natural ligand, including Phe396, Leu399, His461, Glu466, and Glu467. digitellinc.com

Docking studies of phenothiazine derivatives with the GABA-A receptor, a target for anxiolytic agents, also revealed good binding affinity. orientjchem.orgscilit.comresearchgate.net The identification of these specific interactions and hotspot residues is critical for designing more potent and selective inhibitors.

Scoring functions are mathematical methods used in docking programs to estimate the binding affinity between a ligand and a protein. The evaluation of these functions and the docking algorithms is essential for the accuracy of the predictions.

Various docking programs and scoring functions have been employed to study phenothiazine derivatives. AutoDock Vina is a commonly used tool. In one study, the docking scores for a series of novel phenothiazine derivatives against the GABA-A receptor ranged from -8.7 to -10.2 kcal/mol, indicating strong binding affinities. orientjchem.orgscilit.comresearchgate.net For the Trypanosoma cruzi Trypanothione Reductase (TcTR), the VINA score function was used to determine binding energies, which ranged from -9.7 to -6.4 kcal/mol for the tested derivatives. digitellinc.com

Another study on phenothiazine compounds as potential SARS-CoV-2 Mpro inhibitors calculated binding energies ranging from –33.6 to –24.4 kJ/mol using the Molecular Operating Environment (MOE) software. cdnsciencepub.com The CNS Multiparameter Optimization (CNS MPO) is another type of scoring function used to predict the potential of compounds to be developed as CNS drugs, which has been applied to phenothiazine derivatives. nih.gov These scoring functions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

Table 1: Molecular Docking Scores of Phenothiazine Derivatives Against Various Targets

| Target Protein | Compound Class | Docking Software/Scoring Function | Range of Binding Scores | Reference |

|---|---|---|---|---|

| GABA-A Receptor | Novel Phenothiazine Derivatives | AutoDock Vina | -8.7 to -10.2 kcal/mol | orientjchem.orgscilit.comresearchgate.net |

| Trypanosoma cruzi Trypanothione Reductase | Phenothiazine Derivatives | AutoDock Vina | -9.7 to -6.4 kcal/mol | digitellinc.com |

| SARS-CoV-2 Main Protease | Clinically Approved Phenothiazines | MOE | -33.6 to -24.4 kJ/mol | cdnsciencepub.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of molecules over time. inflibnet.ac.inmdpi.comnih.gov This technique is used to study the dynamic behavior of protein-ligand complexes, offering insights beyond the static picture provided by molecular docking. researchgate.neteuropa.eu

MD simulations allow for the exploration of different conformations that a molecule can adopt, which is crucial for understanding its biological function. nih.govbonvinlab.org The flexibility of both the protein and the ligand can be analyzed by calculating parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). inflibnet.ac.in

MD simulations are powerful for studying the dynamic nature of interactions between a protein and a ligand. nih.govnih.govmdpi.com They can reveal how interactions, such as hydrogen bonds, form and break over time, providing a more realistic view of the binding event compared to static docking poses. researchgate.net

For phenothiazine-like compounds, MD simulations help to understand the stability of the interactions within the binding pocket. researchgate.net By analyzing the trajectory of the simulation, researchers can identify which interactions are persistent and which are transient. This information is critical for understanding the determinants of binding specificity and affinity. nih.gov The dynamic behavior observed in simulations can explain how a ligand can induce conformational changes in the protein upon binding, a phenomenon known as induced fit.

Free energy calculations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, are used to estimate the binding free energy of a ligand to a protein. pkusz.edu.cnambermd.orgnih.gov These methods provide a more accurate estimation of binding affinity than docking scores alone by considering solvation effects and, in some cases, entropic contributions. rsc.org

The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. researchgate.net This approach has been widely used in drug discovery to rank compounds and to understand the energetic contributions of different interactions. rsc.org While computationally more intensive than docking, MM/PBSA and MM/GBSA offer a better balance between accuracy and computational cost compared to more rigorous methods like free energy perturbation. nih.gov The accuracy of these methods can be sensitive to various parameters, such as the force field used and the length of the MD simulation. pkusz.edu.cn

Table 2: Components of MM/PBSA Binding Free Energy Calculation

| Energy Component | Description |

|---|---|

| ΔE_vdw | Van der Waals energy |

| ΔE_ele | Electrostatic energy |

| ΔG_pol | Polar solvation energy |

| ΔG_npol | Non-polar solvation energy |

| -TΔS | Entropic contribution |

These calculations, applied to snapshots from an MD simulation, provide a detailed energetic profile of the protein-ligand binding event. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the behavior of molecules at the electronic level. samipubco.com For the compound C21H26N2O3S, particularly Articaine, these methods have been employed to understand its structural stability, reactivity, and intermolecular interactions.

Electronic Structure Properties (HOMO/LUMO, Electrostatic Potential)

The electronic characteristics of a molecule are fundamental to its chemical reactivity and biological activity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. chalcogen.roresearchgate.net

Computational studies on Articaine, utilizing Density Functional Theory (DFT) with the B3LYP/6–311++G(d,p) methodology, have investigated the prototropic tautomerism between its amide (ART-A) and imide (ART-I) forms. tandfonline.com These analyses revealed that the energy gap for the imide tautomer (4.670–4.738 eV) is slightly higher than that of the amide form (4.515–4.586 eV) in various phases. tandfonline.com This suggests that the imide form possesses lower chemical reactivity compared to the amide form. tandfonline.com

| Tautomer Form | Calculated HOMO-LUMO Energy Gap (eV) |

|---|---|

| Articaine-Amide (ART-A) | 4.515 – 4.586 |

| Articaine-Imide (ART-I) | 4.670 – 4.738 |

Table 1: Comparison of HOMO-LUMO energy gaps for Articaine tautomers, based on data from computational analyses. tandfonline.com

Electrostatic surface properties (ESP) analysis has also been used to study how surface characteristics are modified as a function of this tautomerism. tandfonline.com Furthermore, thermodynamic analyses of the binding interaction between Articaine and human serum albumin (HSA) indicated the involvement of hydrophobic interactions, van der Waal's forces, and hydrogen bonding, all of which are governed by the molecule's electronic structure. nih.gov

Reaction Pathway Energetics and Transition State Analysis

Reaction pathway analysis uses computational methods to map the energy landscape of a chemical reaction, identifying intermediates and transition states to elucidate the reaction mechanism. savemyexams.comfu-berlin.de For Articaine, computational studies have focused on the energetics of its amide-imide tautomerism. tandfonline.com

The calculations, performed at the DFT/B3LYP/6–311++G(d,p) level, determined that the amide tautomer of Articaine is the more stable form. tandfonline.comacs.org The energy of the amide form was found to be lower than the imide form by a range of 11.9–13.8 kcal/mol, depending on the phase. tandfonline.com This significant energy difference indicates a strong thermodynamic preference for the amide structure under equilibrium conditions. Such computational comparisons of Gibbs free energy are crucial for predicting the most probable reaction pathways and the stability of resulting products. fu-berlin.de

Virtual Screening and De Novo Design Strategies

Computational strategies like virtual screening and de novo design are revolutionizing drug discovery by accelerating the identification of new, potent, and specific therapeutic agents. mdpi.comarxiv.org These methods have been successfully applied using the Articaine structure as a scaffold for designing novel compounds.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This can be done using either ligand-based methods, which rely on the knowledge of other molecules that bind to the target, or structure-based methods, which use the 3D structure of the target protein. mdpi.comebi.ac.uk

Articaine has been featured in such screening processes. In one study, a library of FDA-approved drugs was virtually screened for potential inhibitors of arginase, an important therapeutic target. mdpi.comresearchgate.net Articaine was among the compounds identified in this screening process. researchgate.net In a structure-based approach, molecular docking was used to screen derivatives of Articaine against the voltage-gated sodium channels NaV1.7 and NaV1.8, which are potential targets for analgesics. nih.gov This screening, which evaluates how well a molecule fits into the binding site of a target, identified nine Articaine derivatives as being superior based on their docking scores and drug-like properties. nih.gov

Computational Approaches for Novel Analog Design

A noteworthy application of this strategy used the structural framework of Articaine to generate new molecules with enhanced properties. nih.gov A deep-simulated annealing approach, known as DeepSA, was employed to generate over 400 analogs of Articaine. nih.gov This method combines neural networks with metaheuristic algorithms to explore the discrete structural space of molecules toward a predefined objective. nih.gov The objective was to create analogs with both local anesthetic and anti-inflammatory properties. The generated compounds were then filtered based on ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, with a focus on drug-likeness, synthesizability, and cardiotoxicity. nih.gov This process led to the identification of a standout compound, AT-17, which exhibited pronounced anesthetic effects and an improved safety profile in animal models. nih.gov

| Compound | Modification from Articaine Scaffold | Reported NaV1.7 Binding Affinity |

|---|---|---|

| AT-3 | Piperazine (B1678402) ring replaced with piperidine (B6355638) | Significantly decreased |

| AT-5 | Piperazine ring replaced with morpholine | Poor binding potency |

| AT-9 | Piperazine ring replaced with thiomorpholine (B91149) | Poor binding potency |

| AT-10 | Piperazine ring replaced with thiomorpholine dioxide | Poor binding potency |

Table 2: Virtual screening results for Articaine analogs with modifications to the piperazine ring, indicating the importance of this moiety for target binding. nih.gov

Compound Names Table

| Molecular Formula | Common Name / ID | IUPAC Name |

|---|---|---|

| This compound | Articaine | Methyl 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]thiophene-2-carboxylate |

| This compound | AT-17 | (Structure not explicitly defined in source) |

| This compound | ChemDiv D348-0179 | 1-(ethanesulfonyl)-N-(2-ethyl-6-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide chemdiv.com |

| This compound | ChemDiv 3330-0381 | 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methylphenyl)benzamide chemdiv.com |

Table 3: List of compounds with the molecular formula this compound mentioned in scientific literature.

Advanced Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-QTOF-MS), is a cornerstone technique for the analysis of Lurasidone (B1662784). flinders.edu.aunih.gov It offers precise mass measurements, enabling the elucidation of fragmentation pathways and the identification of related substances. nih.gov

Fragmentation Pathway Analysis

The fragmentation of Lurasidone under mass spectrometric conditions provides vital structural information. Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is generated and subjected to collision-induced dissociation. nih.govnih.gov The resulting product ions are characteristic of the molecule's different structural motifs.

One key fragmentation pathway involves the cleavage of the piperazine (B1678402) ring and its substituents. The transition of the parent ion at an m/z of approximately 493.4 to a product ion at m/z 166.5 is frequently monitored for quantification purposes. nih.gov Studies on Lurasidone's degradation have identified other significant fragmentation peaks at m/z values of 109, 166, 220, and 317, particularly under alkali stress conditions. nih.gov Analysis of metabolites and degradation products further clarifies these pathways; for instance, a fragment at m/z 182 is indicative of the hydroxylated norborane ring, helping to distinguish it from isomers like lurasidone sulfoxide, which would yield different fragments (e.g., m/z 152 or 237). chromatographyonline.com

| Precursor Ion (m/z) | Product Ion (m/z) | Associated Structural Moiety/Comment | Reference |

|---|---|---|---|

| 493.4 | 166.5 | Common transition used for quantification | nih.gov |

| - | 317 | Fragment observed under alkali hydrolysis | nih.gov |

| - | 220 | Fragment observed under alkali hydrolysis | nih.gov |

| - | 182 | Indicates fragmentation of a hydroxylated norborane ring (in metabolites) | chromatographyonline.com |

Accurate Mass Measurements and Elemental Composition Determination

A fundamental capability of HRMS is the measurement of mass with high accuracy, which allows for the determination of a compound's elemental composition. The calculated monoisotopic mass of the neutral Lurasidone molecule (C21H26N2O3S) is 492.2559 Da. nih.govebi.ac.uk HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) analyzers, can measure the mass of the protonated molecule [M+H]⁺ with precision in the low parts-per-million (ppm) range. chromatographyonline.com This accurate mass measurement confirms that the observed species corresponds to the elemental formula C21H27N2O3S⁺ and rules out other potential elemental compositions that might have the same nominal mass. This precision is crucial for confirming the identity of the parent compound and its related substances. nih.gov

Identification of Impurities and Related Substances

The sensitivity and specificity of LC-HRMS make it an ideal tool for detecting and identifying process-related impurities and degradation products of Lurasidone. nih.gov Forced degradation studies under various stress conditions (photolytic, alkaline, and oxidative) have been performed to characterize the compound's stability profile. nih.govnih.gov Using ESI-QTOF analysis, researchers have identified numerous related substances based on their accurate parent and product ion masses. nih.gov

These studies have revealed several degradation pathways, including the cleavage of the piperazine ring to form N,N'-diformyl degradants under free radical-mediated conditions and the photo-induced isomerization of the benzisothiazole ring to a benzothiazole (B30560) ring. nih.gov Other identified substances include microbial degradation products and potential genotoxic impurities (GTIs) arising from the manufacturing process. flinders.edu.auuctm.edu

| Impurity/Degradant Name | Origin/Condition | Comment | Reference |

|---|---|---|---|

| N,N'-diformyl degradant | Free radical-mediated oxidative stress | Results from cleavage of the piperazine ring | nih.gov |

| Photo-induced isomer | Photolytic stress | Benzisothiazole ring altered to a benzothiazole ring | nih.gov |

| N-debenzisothiazole-lurasidone | Microbial degradation | Major postmortem degradation product | flinders.edu.au |

| 3-(1-piperazinyl)-1,2-benzisothiazole | Process-related | Potential genotoxic impurity | uctm.edu |

| 4-chloro-1,2-benzisothiazole | Process-related | Potential genotoxic impurity | uctm.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While HRMS confirms the elemental composition and provides clues to the structure through fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic connectivity and stereochemistry of the molecule. A full assignment requires a suite of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments. nih.gov

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Multi-dimensional NMR experiments are essential for assembling the molecular structure of Lurasidone by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is used to map out the proton spin systems within the cyclohexane (B81311) and norbornane (B1196662) moieties of the Lurasidone structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D experiments correlate proton signals with the signals of directly attached carbons (¹J coupling). youtube.com This allows for the unambiguous assignment of which protons are attached to which carbons, a critical step in assigning the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J coupling). youtube.com HMBC is particularly powerful for connecting different spin systems and for identifying connections to quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in the isoindole-1,3-dione ring system of Lurasidone. youtube.com

Collectively, these techniques allow for a complete and verified assignment of all proton and carbon signals in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Tentative Assignment | Reference |

|---|---|---|---|---|

| 10.31 | s | 1H | - | nih.gov |

| 8.13 | d | 1H | Aromatic (Benzisothiazole) | nih.gov |

| 8.10 | d | 1H | Aromatic (Benzisothiazole) | nih.gov |

| 7.59 | t | 1H | Aromatic (Benzisothiazole) | nih.gov |

| 7.46 | t | 1H | Aromatic (Benzisothiazole) | nih.gov |

| 4.03 | m | 2H | - | nih.gov |

| 3.56 | m | 6H | Piperazine/Aliphatic | nih.gov |

| 3.27 | m | 4H | Piperazine/Aliphatic | nih.gov |

| 0.95 - 3.08 | m | - | Multiple Aliphatic Protons (Cyclohexane, Norbornane) | nih.gov |

Note: "s" denotes singlet, "d" denotes doublet, "t" denotes triplet, "m" denotes multiplet. Assignments are based on typical chemical shift regions.

Conformational Analysis by NMR

Beyond establishing connectivity, NMR spectroscopy can provide insights into the three-dimensional structure and preferred conformation of a molecule in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used for this purpose. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds.

By analyzing the pattern and intensity of NOE cross-peaks, it is possible to determine the relative orientation of different parts of the molecule, such as the conformation of the cyclohexane ring and the spatial relationship between the various ring systems. While these methods are theoretically applicable to Lurasidone for a detailed conformational study, specific and comprehensive public-domain studies detailing such an analysis were not identified.

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. For a molecule with the complexity of this compound, which belongs to the sulfonamide class, various chromatographic methods are employed to analyze it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides due to their typical non-volatile nature. sigmaaldrich.comresearchgate.net The development of a robust HPLC method is critical for the accurate quantification and purity assessment of compounds with the formula this compound.

Method development for a compound like this compound would involve a systematic optimization of several parameters to achieve adequate separation from impurities and other components. Key considerations include the selection of the stationary phase, mobile phase composition, and detector settings. globalresearchonline.net Reversed-phase HPLC is commonly the method of choice for sulfonamides. wu.ac.th

A typical HPLC method for a this compound isomer would likely utilize a C18 or C8 stationary phase. wu.ac.thjafs.com.pl The mobile phase would consist of a mixture of an aqueous buffer (such as acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comlcms.cz Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex sample. mdpi.com

Detection is commonly achieved using a UV-Vis detector, as the aromatic rings present in the likely structure of a this compound isomer would exhibit strong absorbance. globalresearchonline.netjafs.com.pl A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. wu.ac.th

The validation of the developed HPLC method is a crucial step to ensure its reliability. globalresearchonline.net This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). wu.ac.thmdpi.com

Table 1: Illustrative HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) jafs.com.pl |

| Mobile Phase A | 0.1% Formic Acid in Water lcms.cz |

| Mobile Phase B | Acetonitrile mdpi.com |

| Gradient | Optimized for separation |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Column Temperature | 25-30 °C |

| Detection | UV at 254 nm jafs.com.pl |

| Injection Volume | 10-20 µL |

While HPLC is the primary technique, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative and complementary approaches for the analysis of this compound and related compounds.

Gas Chromatography (GC): The direct analysis of sulfonamides by GC can be challenging due to their low volatility and thermal instability. nih.govacs.org Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable compound. nih.govacs.org Common derivatization agents for sulfonamides include diazomethane (B1218177) for methylation. nih.gov The resulting derivatives can then be separated on a capillary GC column and detected using a flame ionization detector (FID) or a mass spectrometer (MS). nih.govoup.com

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govnih.gov It offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. americanlaboratory.com For sulfonamides, which are often ionizable, CE, particularly Capillary Zone Electrophoresis (CZE), is a powerful analytical tool. nih.govproquest.com The separation in CZE is influenced by the pH and concentration of the background electrolyte. nih.gov By adjusting these parameters, the charge and, consequently, the electrophoretic mobility of the analytes can be manipulated to achieve optimal separation. nih.gov

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, provide a high degree of sensitivity and selectivity, making them invaluable for the analysis of complex mixtures. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for the quantification of drugs and their metabolites in biological matrices. nih.govmdpi.com For a compound with the formula this compound, LC-MS/MS would be the method of choice for pharmacokinetic studies. The HPLC system separates the compound of interest from the matrix components, and the tandem mass spectrometer provides unambiguous identification and quantification. rsc.orgmdpi.com Electrospray ionization (ESI) is a commonly used ionization source for sulfonamides. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): As with standalone GC, GC-MS analysis of sulfonamides typically requires prior derivatization to increase volatility. oup.com The mass spectrometer provides detailed structural information and allows for highly selective detection, which is particularly useful for confirming the presence of specific compounds in complex samples. oup.comusda.gov

X-ray Crystallography and Solid-State Characterization

The solid-state properties of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability. Therefore, a thorough solid-state characterization is essential.

Single Crystal X-ray Diffraction: This technique provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of a chiral molecule. For a compound like a this compound isomer, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its three-dimensional structure. researchgate.netnih.gov This information is crucial for understanding its chemical reactivity and biological activity.

Powder X-ray Diffraction (PXRD): PXRD is a non-destructive technique used to analyze the crystalline nature of a solid sample. It provides a unique fingerprint for a specific crystalline form and is instrumental in identifying different polymorphs, monitoring crystalline purity, and assessing the stability of the solid form. nih.gov

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystalline form. proquest.comresearchgate.net Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. proquest.comresearchgate.net For sulfonamides, polymorphism is a well-documented phenomenon. researchgate.netnih.govacs.org A comprehensive polymorphic screen is therefore a critical part of the development of a this compound-containing product to identify and characterize all possible crystalline forms and to select the most stable and suitable one. nih.gov The various crystalline forms are often distinguished by differences in their hydrogen-bonding arrangements. researchgate.net

Cocrystal Formation: A cocrystal is a multi-component crystalline solid in which the components are held together by non-covalent interactions, typically hydrogen bonding. nih.govnih.gov The formation of cocrystals can be a strategy to improve the physicochemical properties of a drug substance, such as its solubility and dissolution rate. nih.gov For a compound with the formula this compound, which likely contains hydrogen bond donors and acceptors, the potential for cocrystal formation with various coformers could be explored to enhance its properties. nih.govacs.org The difference in pKa values between the active pharmaceutical ingredient and the coformer is a key factor in predicting whether a salt or a cocrystal will form. nih.govnih.gov

Biotransformation and Chemical Degradation of this compound: A Review of Available Data

The scientific community currently lacks published research on the biotransformation and chemical degradation pathways of the specific compound identified as 1-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)-4-piperidinecarboxamide, which corresponds to the molecular formula this compound. Despite a thorough search of available scientific literature, no studies detailing its metabolic fate in biological systems or its degradation under various chemical conditions could be located.

Therefore, it is not possible to provide a detailed analysis of its enzymatic biotransformation, including Phase I and Phase II metabolic pathways, or its non-enzymatic degradation through processes such as hydrolysis and photolysis. The absence of this information precludes any discussion on enzyme kinetics, isoform specificity, or the formation of specific degradation products for this particular molecule.

For progress in understanding the environmental and physiological impact of this compound, dedicated scientific investigation into its metabolic and degradation profiles is necessary. Such studies would typically involve in vitro experiments with liver microsomes or specific enzyme isoforms to elucidate enzymatic pathways, as well as stability studies under controlled conditions of pH, light, and temperature to determine its chemical degradation routes.

Biotransformation and Chemical Degradation Pathways

Identification and Structural Elucidation of Degradation Products and Metabolites

Forced Degradation Studies

Forced degradation, or stress testing, is intentionally carried out to produce degradation products that might be expected to form under various storage and handling conditions. These studies are crucial for developing stability-indicating analytical methods. For a compound with the formula C21H26N2O3S, forced degradation would likely involve exposure to oxidative, acidic, basic, thermal, and photolytic stress conditions.

Table 1: Representative Data from Forced Degradation Studies

| Stress Condition | Potential Degradation Products | Analytical Technique |

| Oxidative (e.g., H2O2) | Sulfoxide, Sulfone, N-oxides | LC-MS/MS, NMR |

| Acidic Hydrolysis | Cleavage of amide or ether bonds | HPLC-UV, LC-MS |

| Basic Hydrolysis | Cleavage of amide or ether bonds | HPLC-UV, LC-MS |

| Thermal | Isomerization, decomposition | DSC, TGA, LC-MS |

| Photolytic | Photodecomposition products | HPLC-PDA, LC-MS |

This table is illustrative and the specific degradation products would be dependent on the actual structure of this compound.

Stability Profiles under Controlled Conditions

Following forced degradation, the stability of the compound is assessed under more controlled, long-term storage conditions as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. This involves storing the compound at specific temperatures and humidity levels and monitoring the formation of any degradation products over time. The stability profile helps to establish the shelf-life and recommended storage conditions for the drug substance.

In Vitro Models for Biotransformation Studies

In vitro models are indispensable tools for predicting the metabolic fate of a drug in vivo. They provide a controlled environment to study the enzymatic reactions involved in biotransformation.

Microsomal and Cytosolic Incubation Systems

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major players in phase I metabolism. Incubating this compound with liver microsomes would likely reveal oxidative metabolites. The cytosol fraction contains other drug-metabolizing enzymes, such as some sulfotransferases and dehydrogenases, which could also contribute to the biotransformation of the compound.

Table 2: Potential Metabolites Identified in Microsomal and Cytosolic Incubations

| In Vitro System | Enzyme Family | Potential Metabolic Reaction | Potential Metabolite |

| Liver Microsomes | Cytochrome P450 | Oxidation | Hydroxylated derivatives, N-oxides, Sulfoxides |

| Liver Microsomes | Flavin-containing monooxygenases | Oxidation | N-oxides, S-oxides |

| Cytosol | Sulfotransferases | Sulfation | Sulfate conjugates |

| Cytosol | Aldehyde dehydrogenases | Oxidation | Carboxylic acid derivatives |

This table represents potential metabolic pathways; actual metabolites would need to be confirmed experimentally.

Isolated Hepatocyte and Other Cell Culture Models

Isolated hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of both phase I and phase II metabolic enzymes in a more physiologically relevant cellular environment. Incubating this compound with primary hepatocytes would provide a more comprehensive picture of its metabolism, including both oxidation and conjugation reactions. Other cell culture models, such as genetically engineered cell lines expressing specific drug-metabolizing enzymes, can also be used to identify the contribution of individual enzymes to the compound's biotransformation.

Pre Clinical in Vitro and in Vivo Research Models Mechanistic & Target Engagement

Cellular Model Systems for Mechanistic Studies

In vitro models provide a controlled environment to investigate the direct effects of Lurasidone (B1662784) on cellular functions and signaling pathways, independent of systemic physiological factors.

The study of Lurasidone's cellular effects has involved both primary cells, which are isolated directly from tissue and have a finite lifespan, and immortalized cell lines, which are modified to proliferate indefinitely. Primary cells offer high biological relevance, closely mimicking in vivo cell function, while immortalized cell lines provide consistency and are amenable to large-scale screening. researchgate.netcriver.comaudubonbio.com

Research on Lurasidone has utilized various cell systems:

Chinese Hamster Ovary (CHO) cells expressing cloned human receptors (h5-HT7) have been used to investigate the compound's antagonist activity. In these cells, Lurasidone was shown to antagonize 5-HT-stimulated cAMP accumulation. evidence-based-psychiatric-care.org

Cancer cell lines, cancer stem cells, and patient-derived glioma cells have been employed to study Lurasidone's potential in sensitizing resistant cells to other treatments. iiarjournals.org

Normal human fibroblast IMR-90 cells were used as a control to assess the compound's cytotoxicity against non-cancerous cells. iiarjournals.org

HEK-293T and HCT-116 cell lines have been used in broader screening panels to assess the activity of related chemical structures. bidd.group

HeLa suspension cells expressing full-length target proteins have been adapted for high-throughput screening formats to quantify ligand-stabilized soluble protein. nih.gov

These cellular models are fundamental for dissecting the molecular interactions of Lurasidone with its targets. mdpi.comnih.gov

At a cellular level, Lurasidone has been shown to promote neuronal plasticity and modulate mechanisms controlling gene transcription. evidence-based-psychiatric-care.orgresearchgate.netnih.gov Studies have investigated its impact on various signaling pathways and cellular responses.

Key findings include:

Receptor Function: In vitro functional assays confirmed that Lurasidone acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT7 receptors and as a partial agonist at the 5-HT1A receptor. evidence-based-psychiatric-care.orgnih.gov For instance, it antagonizes [35S]GTPγS binding stimulated by dopamine in D2 membrane preparations. evidence-based-psychiatric-care.org

NMDA Receptor Modulation: In rat prefrontal cortex (PFC) pyramidal neurons, Lurasidone was found to enhance N-Methyl-d-aspartate (NMDA) receptor-mediated synaptic responses. This effect is thought to be mediated through its potent antagonism of 5-HT7 receptors. nih.gov

Gene Expression: Lurasidone modulates the expression of activity-regulated genes such as Arc, Zif268, and Npas4, which are markers of neuronal activation and neuroadaptation. evidence-based-psychiatric-care.org It also increases the expression of brain-derived neurotrophic factor (BDNF) in cortical and limbic brain regions. evidence-based-psychiatric-care.orgresearchgate.netnih.gov

Autophagy Induction: In cancer cell lines, treatment with Lurasidone led to an increase in the autophagy marker LC3B, suggesting an induction of this cellular process. iiarjournals.org

Serotonergic Synapse Pathway: Computational analyses suggest that Lurasidone may regulate the serotonergic synapse signaling pathway by interacting with core targets including MAOB, HTR1A, HTR2A, HTR3A, SLC18A2, HTR1B, and HTR7. nih.gov

Table 1: Investigated Cellular Responses to Lurasidone

| Cellular Response | Model System | Key Finding | Reference(s) |

|---|---|---|---|

| Receptor Antagonism | CHO cells expressing h5-HT7 | Antagonized 5-HT-stimulated cAMP accumulation. | evidence-based-psychiatric-care.org |

| Receptor Binding | D2 membrane preparations | Antagonized [35S]GTPγS binding stimulated by dopamine. | evidence-based-psychiatric-care.org |

| NMDA Receptor Function | Rat PFC pyramidal neurons | Enhanced NMDA receptor-mediated synaptic currents. | nih.gov |

| Gene Expression | Rat brain tissue | Modulated expression of Arc, Zif268, Npas4, and BDNF. | evidence-based-psychiatric-care.orgresearchgate.netnih.gov |

| Autophagy | Cancer cell lines | Increased expression of the autophagy marker LC3B. | iiarjournals.org |

| Signaling Pathway | Computational models | Regulates serotonergic synapse signaling pathway. | nih.gov |

High-throughput screening (HTS) methods are essential for rapidly assessing how compounds interact with their intended targets in a cellular environment. labmanager.comresearchgate.net For Lurasidone and related compounds, receptor binding affinity experiments using cloned human receptors or animal tissue membrane fractions are a primary form of screening. evidence-based-psychiatric-care.org These assays determine the Ki (inhibition constant) values, indicating the drug's affinity for various receptors.

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct target engagement in living cells. nih.govnih.gov While specific public-domain studies detailing a large-scale HTS-CETSA campaign for Lurasidone are not prevalent, the principles of such assays are central to modern drug discovery. nih.govevotec.com This technique measures the change in thermal stability of a target protein upon ligand binding, providing direct evidence of engagement within the cell's natural environment. nih.gov

Table 2: Lurasidone Receptor Binding Affinities (Ki, nM)

| Receptor | Ki (nM) | Receptor | Ki (nM) |

|---|---|---|---|

| 5-HT7 | 0.5 | α1 | 48 |